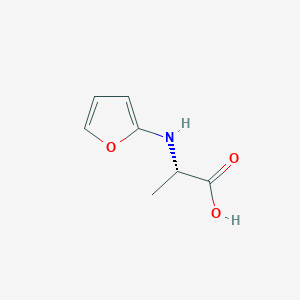
Furylalanin
Vue d'ensemble
Description
Furylalanin, also known as 3-furylalanine, is a rare amino acid that features a furan ring attached to the alanine backbone. This compound is notable for its presence in various natural products, particularly in cyclopeptides produced by certain bacterial endosymbionts. This compound is recognized for its pharmacophoric properties, contributing to the biological activity of these natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furylalanin can be synthesized through several methods. One common approach involves the incorporation of furylalanine derivatives into peptides using commercially available starting materials. The synthesis typically involves the use of non-ribosomal peptide synthetases (NRPS) which incorporate furylalanine into peptide chains .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods, including the use of genetically engineered microorganisms that express the necessary enzymes for this compound biosynthesis. These methods leverage the natural biosynthetic pathways of certain bacteria to produce this compound in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Furylalanin undergoes various chemical reactions, including:
Cycloaddition: this compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Cycloaddition: Catalysts such as Lewis acids are often used to facilitate cycloaddition reactions.
Major Products: The major products formed from these reactions include substituted furylalanine derivatives, cyclic peptides, and various oxidized products .
Applications De Recherche Scientifique
Furylalanin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of furylalanin involves its incorporation into peptides, where it can interact with various molecular targets. The furan ring in this compound can participate in hydrogen bonding and hydrophobic interactions, contributing to the binding affinity and specificity of the peptides. Additionally, the reactive intermediates formed during oxidation can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Furylalanin is unique due to its furan ring, which distinguishes it from other amino acids. Similar compounds include:
Phenylalanine: Contains a benzene ring instead of a furan ring.
Tyrosine: Features a phenol group attached to the alanine backbone.
Tryptophan: Contains an indole ring, which is more complex than the furan ring.
This compound’s uniqueness lies in its ability to undergo specific reactions and form unique products that are not possible with other amino acids .
Propriétés
IUPAC Name |
(2S)-2-(furan-2-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(7(9)10)8-6-3-2-4-11-6/h2-5,8H,1H3,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBQHCKPZBJPG-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


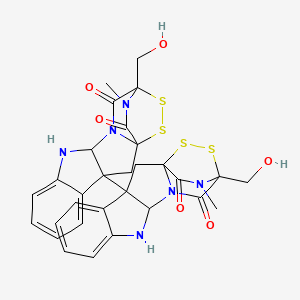

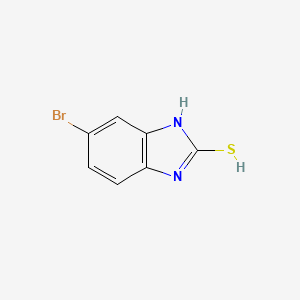
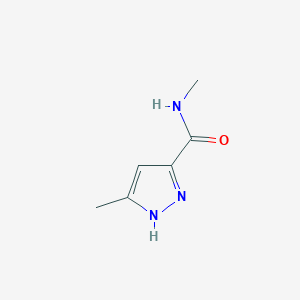
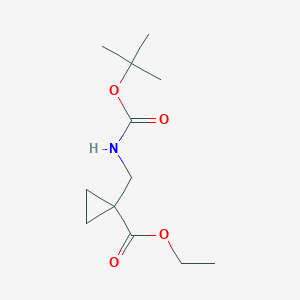
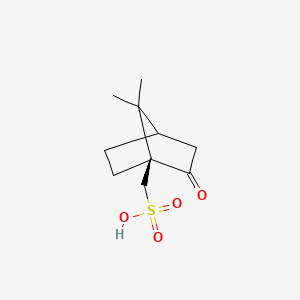
![Benzo[c][2,1]benzoxaphosphinine 6-oxide](/img/structure/B7805137.png)
![(R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate](/img/structure/B7805162.png)
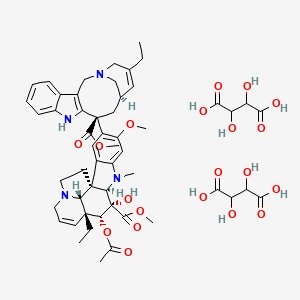
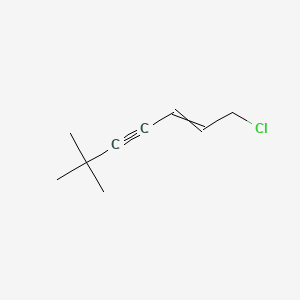
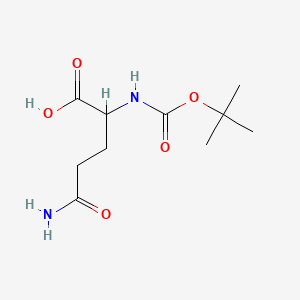
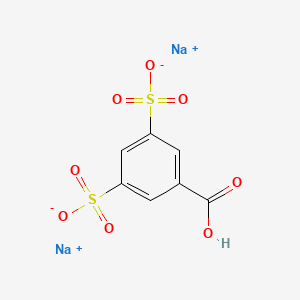
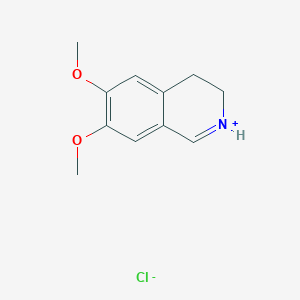
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B7805189.png)
